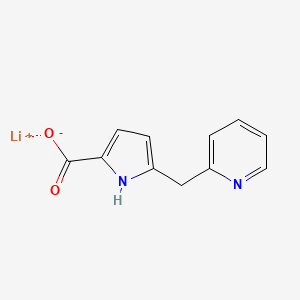
lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate is a complex organic compound that combines the properties of lithium ions with a pyridine and pyrrole-based ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate typically involves the coordination of lithium ions with the pyridine and pyrrole-based ligand. One common method involves the reaction of 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylic acid with a lithium salt, such as lithium chloride or lithium carbonate, in an appropriate solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous solutions of sodium or potassium salts.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole and pyridine rings.
Reduction: Reduced forms of the pyrrole and pyridine rings.
Substitution: Compounds with different cations replacing the lithium ion.
科学研究应用
Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
作用机制
The mechanism of action of lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate involves its ability to coordinate with metal ions and form stable complexes. The pyridine and pyrrole rings provide multiple coordination sites, allowing for strong binding with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and industrial processes.
相似化合物的比较
Similar Compounds
- Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-imidazole-2-carboxylate
- Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrazole-2-carboxylate
- Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-thiazole-2-carboxylate
Uniqueness
Lithium(1+) ion 5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate is unique due to its specific combination of pyridine and pyrrole rings, which provide distinct coordination chemistry and reactivity compared to other similar compounds. The presence of both nitrogen-containing heterocycles allows for versatile binding modes and enhanced stability in various chemical environments.
属性
IUPAC Name |
lithium;5-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.Li/c14-11(15)10-5-4-9(13-10)7-8-3-1-2-6-12-8;/h1-6,13H,7H2,(H,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPENWCGDRIPKGH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=NC(=C1)CC2=CC=C(N2)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9LiN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
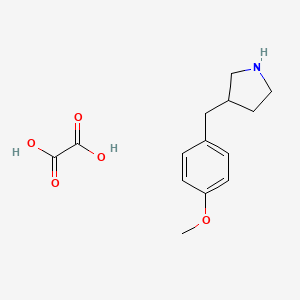
![3,5-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2375761.png)
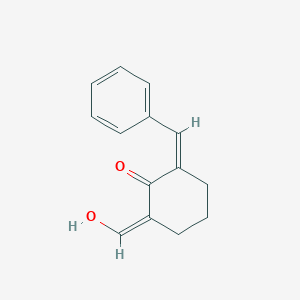
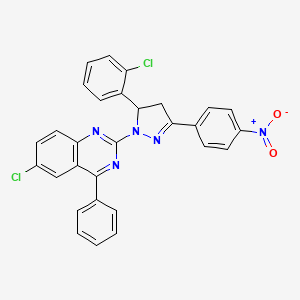
![N-(cyanomethyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2375765.png)
![2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2375766.png)
![N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2375768.png)
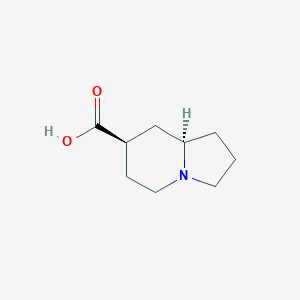
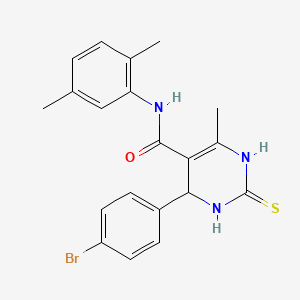
![N-(4-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2375774.png)
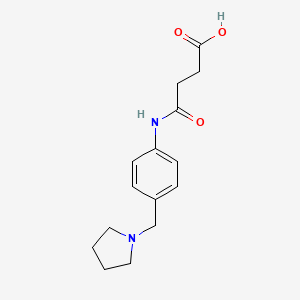

![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/new.no-structure.jpg)
![3-methyl-2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2375782.png)
